molecular formula C24H25NO5 B12017099 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618074-21-8

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12017099
CAS No.: 618074-21-8
M. Wt: 407.5 g/mol
InChI Key: OJQSPBWZTIUPOZ-LSDHQDQOSA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known by its chemical structure C24H23NO5, is a complex organic compound. Let’s break down its structure:

  • The central pyrrole ring contains a hydroxyl group (OH) at position 3.
  • The benzoyl group (C6H5C(O)-) is attached to position 4 of the pyrrole ring.
  • An allyloxy group (CH2CHCH2O-) is linked to the benzoyl moiety.
  • The p-tolyl group (C6H4CH3) is present at position 5.
  • Finally, a methoxyethyl group (CH3OCH2CH2-) is attached to position 1.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate pyrrole derivative with a benzoyl chloride or benzoyl bromide. The allyloxy and methoxyethyl groups can be introduced through subsequent reactions.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.

Chemical Reactions Analysis

Reactivity: 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or other functional groups.

    Reduction: Reduction of the carbonyl group (C=O) can yield an alcohol.

    Substitution: The p-tolyl group can be substituted under appropriate conditions.

Common Reagents:

    Allyl bromide: Used for allyloxy group introduction.

    Methoxyethyl bromide: Introduces the methoxyethyl moiety.

    Hydroxylating agents: Used to introduce the hydroxyl group.

    Reduction agents: Such as lithium aluminum hydride (LiAlH) for carbonyl reduction.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Allylation leads to the formation of the allyloxy-substituted compound.
  • Oxidation yields the corresponding ketone.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: May contribute to the development of novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related pyrrole derivatives. Notable compounds include :

  • 4-Benzoylpyrrole
  • 3-Hydroxypyridin-2-one

Properties

CAS No.

618074-21-8

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H25NO5/c1-4-14-30-19-11-9-18(10-12-19)22(26)20-21(17-7-5-16(2)6-8-17)25(13-15-29-3)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+

InChI Key

OJQSPBWZTIUPOZ-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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